N-(2-bromo-4,6-dimethylphenyl)acetamide
Description
N-(2-Bromo-4,6-dimethylphenyl)acetamide is a brominated acetamide derivative characterized by a 2-bromo substituent and two methyl groups at the 4- and 6-positions on the phenyl ring. This compound exhibits atropisomerism due to restricted rotation around the N–C(aryl) bond, with a high rotational barrier (ΔG‡ = 30.8 kcal mol⁻¹) observed between its enantiomers . The major (E)-rotamer dominates in solution (E/Z ratio ≈ 96:4 in CDCl₃ at room temperature), while the (Z)-rotamer is detectable via ¹H NMR spectroscopy . Its synthesis involves preparative resolution using chiral HPLC columns (e.g., (S,S)-Whelk-O1), highlighting its stereochemical complexity .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11g/mol |
IUPAC Name |
N-(2-bromo-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
BDIVQHJZKJXDAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Halogen and Methyl Substituents
2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide
- Structure : Differs in bromine position (4-bromo vs. 2-bromo) and methyl substitution (2,6-dimethyl vs. 4,6-dimethyl).
- Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 4.7146 Å, b = 22.999 Å, c = 13.5350 Å, and β = 91.138° .
N-(2-Bromo-4,5-difluorophenyl)acetamide
- Structure : Features difluoro substituents (4,5-positions) instead of methyl groups.
- Properties: Molecular formula C₈H₆BrF₂NO (MW = 250.04) with distinct electronic effects due to fluorine’s electronegativity .
- Applications : Used in pharmaceutical intermediates, contrasting with the methyl-dominated steric profile of the target compound .
N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide
- Structure : Incorporates chlorine at the 4,5-positions and an additional chloroacetamide group.
Pharmacologically Active Acetamides
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
- Activity : Exhibits IC₅₀ values < 10 μM against HCT-116, SF268, and MCF-7 cancer cell lines, outperforming simpler brominated acetamides in cytotoxicity .
- Structural Advantage : The quinazoline-sulfonyl moiety enhances DNA intercalation or kinase inhibition, absent in the target compound .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Patent Relevance : Part of a benzothiazole series with claimed antiviral or anticancer properties .
- Key Difference : The benzothiazole scaffold replaces the bromophenyl group, enabling π-π stacking interactions in biological targets .
Acetamides with Complex Heterocyclic Moieties
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure : Combines bromo, difluoro, and triazole-furan substituents.
- Applications : Designed for kinase inhibition (e.g., STK137151) with a molecular formula C₁₅H₁₁BrF₂N₄O₂S (MW = 429.24) .
- Comparison : The triazole-thioether linkage introduces hydrogen-bonding capabilities, unlike the target compound’s simpler acetamide backbone .
Crystallographic Behavior
- The target compound’s methyl groups induce greater steric bulk compared to halogen-only analogs, reducing conformational flexibility. This contrasts with 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide , where methyl groups at 2,6-positions create a linear packing motif in crystals .
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